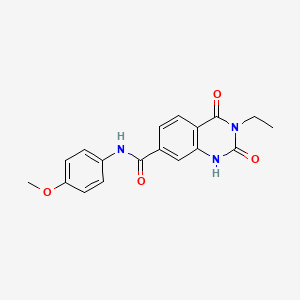![molecular formula C17H14ClN3OS B5703321 4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone](/img/structure/B5703321.png)
4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone, commonly known as MCI-186, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCI-186 belongs to the family of isothiazolones, which are known for their antioxidant and neuroprotective properties.
Mechanism of Action
The exact mechanism of action of MCI-186 is not fully understood. However, it is believed that MCI-186 exerts its neuroprotective effects by scavenging free radicals and reducing oxidative stress. MCI-186 also inhibits the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of the extracellular matrix and contribute to neuronal damage.
Biochemical and Physiological Effects:
MCI-186 has been shown to have several biochemical and physiological effects. It reduces the production of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. MCI-186 also increases the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. Additionally, MCI-186 reduces inflammation and apoptosis, which are processes that contribute to neuronal damage.
Advantages and Limitations for Lab Experiments
One of the advantages of MCI-186 is its neuroprotective and antioxidant properties, which make it a promising candidate for the treatment of neurological disorders. MCI-186 is also relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. However, one of the limitations of MCI-186 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of MCI-186 is not fully understood, which can make it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for research on MCI-186. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of MCI-186. Another area of interest is the optimization of the therapeutic potential of MCI-186 by identifying its specific targets and mechanisms of action. Additionally, there is a need for more in-depth studies on the pharmacokinetics and pharmacodynamics of MCI-186 to determine its safety and efficacy in humans. Finally, there is a need for more clinical trials to evaluate the therapeutic potential of MCI-186 in various neurological disorders.
Synthesis Methods
The synthesis of MCI-186 involves the reaction of 4-methoxybenzaldehyde and 4-(4-chlorophenyl)-5-isothiazolone hydrazine. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as ethanol. The product is then purified using column chromatography to obtain pure MCI-186.
Scientific Research Applications
MCI-186 has been extensively studied for its neuroprotective and antioxidant properties. It has been shown to protect neurons from oxidative stress and reduce neuronal damage in various animal models of neurological disorders such as cerebral ischemia, traumatic brain injury, and spinal cord injury. MCI-186 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,2-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-22-15-8-2-12(3-9-15)10-19-21-17-16(11-20-23-17)13-4-6-14(18)7-5-13/h2-11,21H,1H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCXVVKPHRXHOA-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=C(C=NS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=C(C=NS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, 4-methoxy-, 4-(4-chlorophenyl-5-isothiazolyl)hydrazone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B5703239.png)

![5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5703261.png)


![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5703274.png)
![N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide](/img/structure/B5703277.png)
![N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5703285.png)


![2-methyl-3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5703327.png)

![N-[2-(acetylamino)-5-methoxyphenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5703338.png)
